



Measuring CDC7 Inhibition by TAK-931: Application Notes and Protocols

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Compound of Interest		
Compound Name:	PG-931	
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This document provides detailed application notes and protocols for measuring the inhibition of Cell Division Cycle 7 (CDC7) kinase by TAK-931 (also known as Simurosertib). TAK-931 is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of CDC7 kinase, a key regulator of DNA replication initiation and a promising target in oncology.[1][2][3] These protocols cover in vitro biochemical assays, cell-based functional assays, and in vivo models to assess the efficacy and mechanism of action of TAK-931.

Introduction to CDC7 and TAK-931

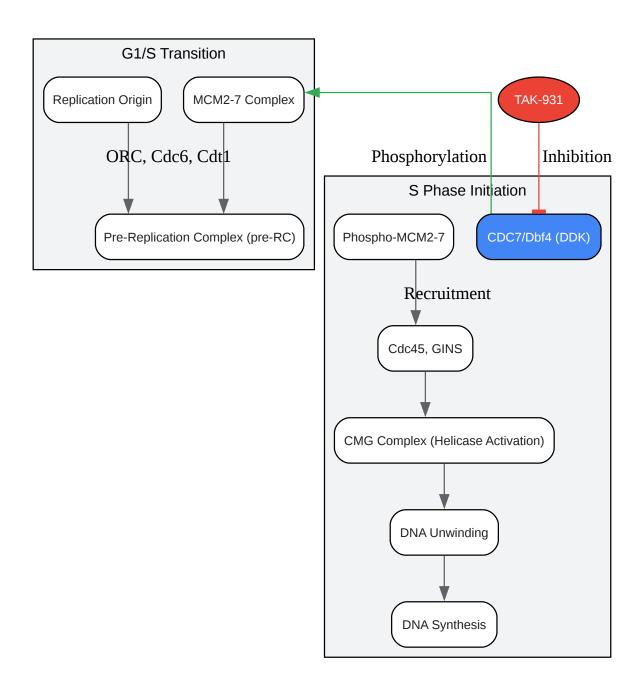
CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[4] [5] It functions in complex with its regulatory subunit, Dbf4 (or ASK), to form the active Dbf4-dependent kinase (DDK).[6] The primary function of the DDK complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[5] This phosphorylation event is essential for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[5] Overexpression of CDC7 is a common feature in a variety of cancers, making it an attractive therapeutic target.[2][4]

TAK-931 is a small molecule inhibitor that potently and selectively targets CDC7 kinase.[1][3] By inhibiting CDC7, TAK-931 prevents the phosphorylation of MCM2, leading to a delay in S-phase progression, replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][3]



CDC7 Signaling Pathway and TAK-931 Inhibition

The following diagram illustrates the central role of CDC7 in the initiation of DNA replication and the mechanism of inhibition by TAK-931.



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CDC7 in DNA Replication and TAK-931 Inhibition.



Quantitative Data Summary

The following tables summarize the key quantitative data for TAK-931 from various preclinical studies.

Table 1: Biochemical Potency against CDC7 Kinase

Compound	IC50 (nM)	Selectivity Highlights
TAK-931	< 0.3[1][3][7]	>120-fold selective for CDC7 over 317 other kinases.[1][7][8]
Poor inhibitor of CDK2 (IC50 = 6300 nM).[1][9]		

Table 2: In Vitro Cellular Activity

Compound	Cell Line(s)	Assay Type	IC50 / GI50
TAK-931	Panel of 246 cancer cell lines	Growth Inhibition	Median GI50: 407.4 nM[1]
COLO205	Antiproliferative Activity	Potent antiproliferative effects observed.[1]	
Various Cancer Cell Lines	Antiproliferation	EC50 values ranging from 29.1 nM to > 30 μM (median = 554.5 nM).[7]	

Experimental Protocols

Protocol 1: In Vitro CDC7 Kinase Assay (Biochemical)

This assay directly measures the enzymatic activity of CDC7 and its inhibition by TAK-931.

Objective: To determine the IC50 value of TAK-931 against the CDC7/Dbf4 complex.



Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Transcreener® ADP Assay, which measures the production of ADP, a product of the kinase reaction.[8]

Materials:

- Recombinant human CDC7/Dbf4 kinase complex
- Kinase assay buffer
- ATP
- Substrate (e.g., a synthetic peptide derived from a known CDC7 substrate like MCM2)
- TAK-931
- ADP detection mixture (e.g., Transcreener® ADP² TR-FRET Assay)
- Microplate reader capable of TR-FRET measurements

Procedure:

- Prepare serial dilutions of TAK-931 in DMSO and then dilute in kinase assay buffer.
- In a 384-well plate, add the kinase assay buffer, recombinant CDC7/Dbf4 kinase, and the substrate.
- Add the diluted TAK-931 or vehicle control (DMSO) to the wells.
- Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Stop the reaction by adding the ADP detection mixture.

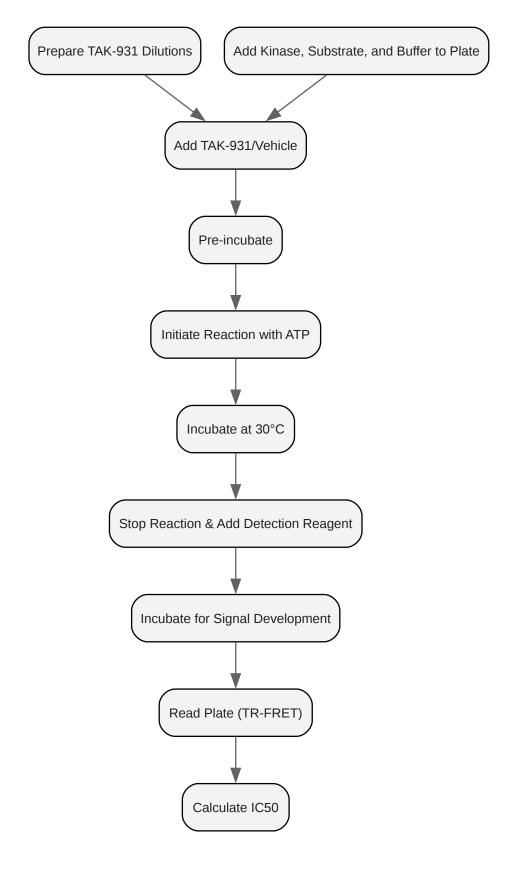
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- Incubate for 60 minutes at room temperature to allow the detection reaction to proceed.
- Measure the TR-FRET signal on a compatible plate reader.
- Calculate the percent inhibition for each TAK-931 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).





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Workflow for In Vitro CDC7 Kinase Assay.



Protocol 2: Cellular Proliferation Assay

This assay assesses the effect of TAK-931 on the growth of cancer cell lines.

Objective: To determine the GI50 (half-maximal growth inhibition) of TAK-931 in various cancer cell lines.

Principle: Cell viability is measured after a defined period of treatment with TAK-931. Common methods include assays that measure ATP content (as an indicator of metabolically active cells) or direct cell counting.

Materials:

- Cancer cell lines of interest (e.g., COLO205)[1]
- Complete cell culture medium
- TAK-931
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Prepare serial dilutions of TAK-931 in complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing different concentrations of TAK-931 or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).[1]
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for a short period to stabilize the luminescent signal.



- Measure luminescence using a luminometer.
- Calculate the percent growth inhibition for each TAK-931 concentration relative to the vehicle control and determine the GI50 value.

Protocol 3: Western Blot Analysis of MCM2 Phosphorylation

This protocol is used to confirm the in-cell target engagement of TAK-931 by measuring the phosphorylation of its direct downstream target, MCM2.

Objective: To assess the dose-dependent inhibition of MCM2 phosphorylation at Ser40 by TAK-931 in cancer cells.[1]

Materials:

- Cancer cell line (e.g., COLO205)[1]
- · Complete cell culture medium
- TAK-931
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total MCM2, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane and transfer apparatus
- Chemiluminescent substrate and imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

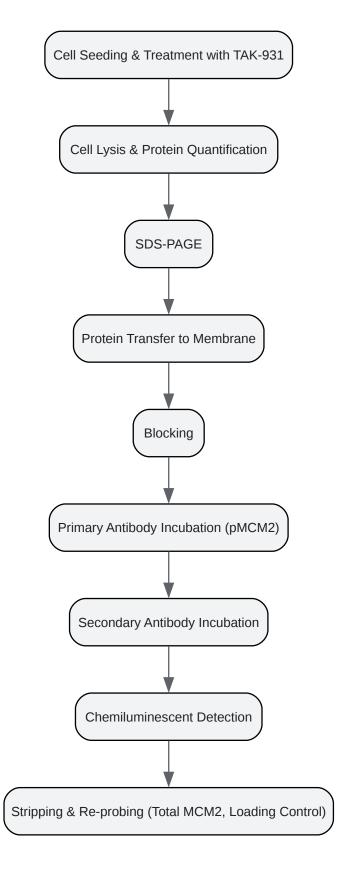
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- Treat the cells with various concentrations of TAK-931 or vehicle control for a defined time (e.g., 4 hours).[10]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-MCM2 (Ser40) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.





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